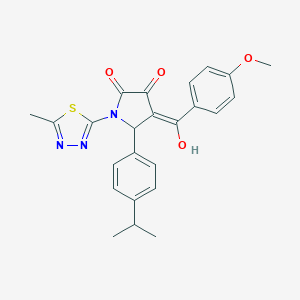![molecular formula C21H24N2O4 B265693 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PP2A activator, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PP2A activator has been shown to be effective in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator works by activating protein phosphatase 2A (this compound), a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. This compound is involved in the regulation of cell cycle progression, apoptosis, and DNA repair. This compound also plays a critical role in the regulation of protein kinases, which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound activator has been shown to have a number of biochemical and physiological effects. In cancer, this compound activator has been shown to induce apoptosis and suppress cell proliferation by inhibiting the activity of oncogenic kinases such as AKT, ERK, and JNK. In Alzheimer's disease, this compound activator has been shown to reduce amyloid-beta accumulation and improve cognitive function by activating this compound and inhibiting the activity of tau kinases such as GSK-3beta.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound activator in lab experiments. It can be difficult to determine the optimal concentration of this compound activator to use in experiments, and there may be off-target effects that need to be considered.
Orientations Futures
There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator. One potential area of research is the development of more potent and selective this compound activators. Another area of research is the identification of biomarkers that can be used to predict the response to this compound activator treatment. Additionally, the potential applications of this compound activator in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis, warrant further investigation.
Méthodes De Synthèse
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with tetrahydro-2-furanmethanol to produce this compound activator.
Applications De Recherche Scientifique
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound activator has been shown to inhibit tumor growth by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease, this compound activator has been shown to reduce amyloid-beta accumulation and improve cognitive function. This compound activator has also been studied for its potential applications in Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-(oxolan-2-ylmethyl)-4-(2-phenoxypropanoylamino)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15(27-18-6-3-2-4-7-18)20(24)23-17-11-9-16(10-12-17)21(25)22-14-19-8-5-13-26-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
RCYBDMMKMQCYSN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
